molecular formula C19H18N2O7 B11698756 Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11698756
M. Wt: 386.4 g/mol
InChI Key: SSRLVLZUCNFOHQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitro group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-cyclohexanedione with an appropriate benzodioxole derivative under acidic conditions, followed by nitration to introduce the nitro group. The final step involves esterification to form the methyl ester .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Research: Used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and benzodioxole groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a benzodioxole ring and a hexahydroquinoline core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H18N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H18N2O7/c1-9-16(19(23)26-2)17(18-11(20-9)4-3-5-13(18)22)10-6-14-15(28-8-27-14)7-12(10)21(24)25/h6-7,17,20H,3-5,8H2,1-2H3

InChI Key

SSRLVLZUCNFOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OC

Origin of Product

United States

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